molecular formula C24H24O2 B3330452 2,7-Di-tert-butyl-4,5-pyrenedione CAS No. 704860-92-4

2,7-Di-tert-butyl-4,5-pyrenedione

Cat. No. B3330452
CAS RN: 704860-92-4
M. Wt: 344.4 g/mol
InChI Key: BCVLJPPUHAYYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Di-tert-butyl-4,5-pyrenedione is a chemical compound that belongs to the family of pyrenediones. It is a yellow crystalline substance that is commonly used in scientific research. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Organic Optoelectronic Applications

2,7-Di-tert-butylpyrene-4,5-dione is a key building block used for organic optoelectronic applications . Optoelectronics is a field that deals with light-emitting or light-detecting devices, which includes components such as LEDs (Light Emitting Diodes), solar cells, and photodetectors.

Organic Light-Emitting Diodes (OLEDs): In the context of OLEDs, 2,7-Di-tert-butylpyrene-4,5-dione can be used to extend the π-conjugated system via simple condensation reactions with ortho-diamines . This strategy enables the synthesis of imine-rich N-heteroacene chains known as pyrene-fused pyrazaacenes (PPAs), exceedingly stable compounds that exhibit a wide range of tunable semiconducting properties .

Organic Field Effect Transistors (OFETs): For OFETs, the use of 2,7-Di-tert-butylpyrene-4,5-dione can help in the development of larger organic semiconductors . These semiconductors can exhibit p-type to n-type semiconducting properties, unlike their nitrogen-free acene counterparts .

Organic Photovoltaics (OPVs): In the case of OPVs, 2,7-Di-tert-butylpyrene-4,5-dione can be used as a building block for the synthesis of PPAs and other organic semiconductors . These materials can be used to improve the efficiency and stability of organic solar cells.

Green Chemistry

Another significant application of 2,7-Di-tert-butylpyrene-4,5-dione is in the field of green chemistry. Researchers have disclosed an unprecedented single-step metal-free green oxidation of 2,7-di-tert-butylpyrene selectively into either the corresponding 4,5-dione or 4,5,9,10-tetraone . This new method results in dramatic improvements in terms of yield, selectivity (dione vs. tetraone), ease of workup, cost, and toxicity .

properties

IUPAC Name

2,7-ditert-butylpyrene-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O2/c1-23(2,3)15-9-13-7-8-14-10-16(24(4,5)6)12-18-20(14)19(13)17(11-15)21(25)22(18)26/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVLJPPUHAYYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butylpyrene-4,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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